2-Ethyl-6-methoxynaphthalene
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to 2-Ethyl-6-methoxynaphthalene, such as 2-bromo-6-methoxynaphthalene, has been extensively studied. Xu and He (2010) outlined a practical synthesis of 2-Bromo-6-methoxynaphthalene, highlighting the environmental concerns and the search for new methylating agents due to the toxicological risks associated with traditional methods. This synthesis pathway is crucial for the preparation of non-steroidal anti-inflammatory agents and provides a foundation for synthesizing related compounds (Wei-Ming Xu & Hong-Qiang He, 2010).
Molecular Structure Analysis
The crystal and molecular structure of compounds similar to 2-Ethyl-6-methoxynaphthalene, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, has been reported by Kaur et al. (2012), providing insights into the arrangement and interactions within the molecule. The study emphasizes the importance of molecular structure in understanding the chemical behavior of these compounds (M. Kaur et al., 2012).
Chemical Reactions and Properties
A novel rearrangement reaction converting 2-(6-carboxy-3-oxoheptyl)-3,4-dihydro-6-methoxynaphthalen-1(2H)-one into a diacid compound was discussed by Durani and Kapil (1983). This study illustrates the chemical reactivity and potential transformations of methoxynaphthalene derivatives under specific conditions, contributing to the understanding of their chemical properties (S. Durani & R. Kapil, 1983).
Physical Properties Analysis
The crystal structure of 2-Methoxynaphthalene at 173K, analyzed by Bolte and Bauch (1998), reveals the planar nature of the molecule and the syn-periplanar conformation of the methoxy group. This study helps elucidate the physical properties of methoxynaphthalene derivatives, which are crucial for understanding their behavior in various conditions (M. Bolte & C. Bauch, 1998).
Chemical Properties Analysis
The study of the poly(2-methoxynaphthalene) and its spectroelectrochemical properties by Meana-Esteban et al. (2014) provides insight into the optical and electrical properties of fused ring organic semiconductors, including methoxynaphthalene derivatives. This research is pivotal in understanding the chemical properties and potential applications of these compounds in conducting polymers (B. Meana-Esteban et al., 2014).
Scientific Research Applications
Pharmaceuticals
2-Ethyl-6-methoxynaphthalene is used as a pharmaceutical impurity standard . It is specifically associated with the drug Naproxen .
Application
It is used in the quality control and development of Naproxen .
Results or Outcomes
The use of 2-Ethyl-6-methoxynaphthalene as an impurity standard contributes to the safety and efficacy of Naproxen by ensuring its purity .
Photocatalysis
2-Ethyl-6-methoxynaphthalene has been used in the field of photocatalysis .
Application
It has been used to enhance the photocatalytic activity of Cu2O cubes . The functionalized cubes become highly photocatalytically active toward methyl orange (MO) degradation .
Method of Application
The method involves binding 2-ethynyl-6-methoxynaphthalene (2E-6MN) molecules to Cu2O cubes . The degree of photocatalytic activity enhancement is highly facet-dependent .
Results or Outcomes
A moderate activity enhancement was observed for the functionalized Cu2O rhombic dodecahedra, while the activity of octahedra only improves slightly . Electron, hole, and radical scavenger tests confirm the photocatalysis results . Electrochemical impedance measurements also show a reduced charge transfer resistance after 2E-6MN modification for cubes and rhombic dodecahedra .
Safety And Hazards
When handling 2-Ethyl-6-methoxynaphthalene, it is advised to avoid contact with skin and eyes, and to avoid breathing vapors or mists . Contaminated clothing and gloves should be removed and washed before re-use . Ingestion should be avoided, and immediate medical assistance should be sought if swallowed . After handling the compound, thorough washing is recommended .
Future Directions
properties
IUPAC Name |
2-ethyl-6-methoxynaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-3-10-4-5-12-9-13(14-2)7-6-11(12)8-10/h4-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNFZFBCAOZBRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-6-methoxynaphthalene | |
CAS RN |
21388-17-0 | |
Record name | 2-Ethyl-6-methoxynaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021388170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21388-17-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ETHYL-6-METHOXYNAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15RR33QZ3M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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